![molecular formula C20H22N2O6S B2403171 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954713-35-0](/img/structure/B2403171.png)
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a methoxyphenyl group, a pyrrolidinone ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidinone ring could undergo hydrolysis under acidic or basic conditions. The sulfonamide group could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble. The compound’s melting point, boiling point, and other physical properties could be determined experimentally .Scientific Research Applications
Enzyme Inhibition Studies
Compounds containing the chemical structure of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been extensively studied for their enzyme inhibitory potential. One study synthesized a series of sulfonamides with benzodioxane and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). Molecular docking results were consistent with the enzyme inhibition data, supporting the potential use of these compounds in targeting specific enzymatic pathways (Abbasi et al., 2019).
Antimicrobial and Hemolytic Activities
Another study focused on synthesizing N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds were tested for their antimicrobial and hemolytic activities. It was found that certain derivatives demonstrated proficient antimicrobial activities, and good activity against selected bacterial and fungal species was observed. Computational docking against enzymes like lipoxygenase (LOX), BChE, and AChE highlighted the importance of sulfonamides in enzyme inhibition (Irshad, 2018).
Potential in Antibacterial Treatment
Research into N-substituted sulfonamides bearing the benzodioxane moiety revealed their potential as antibacterial agents. The synthesis process of these compounds and their spectral characterization led to the discovery of their potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-16-4-2-15(3-5-16)22-13-14(10-20(22)23)12-21-29(24,25)17-6-7-18-19(11-17)28-9-8-27-18/h2-7,11,14,21H,8-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHORJATSVHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.